molecular formula C8H9ClO2S B1454028 2-Chloro-4,5-dimethoxybenzene-1-thiol CAS No. 1094359-76-8

2-Chloro-4,5-dimethoxybenzene-1-thiol

Cat. No.: B1454028
CAS No.: 1094359-76-8
M. Wt: 204.67 g/mol
InChI Key: REIRDXYGRJGSNX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzene-1-thiol is a chemical compound with the molecular formula C8H9ClO2S and the CAS Number 1094359-76-8 . Its structure features a benzene ring core substituted with a thiol (-SH) group, two methoxy (-OCH3) groups at the 4 and 5 positions, and a chlorine atom at the 2 position . This molecular framework is significant for medicinal chemistry research, particularly in the synthesis and investigation of novel anti-inflammatory agents, as studies on structurally related 3,4-dialkoxybenzene derivatives have demonstrated potent biological activity in this area . Furthermore, this thiol falls into the category of organosulfur compounds, which are of growing interest in the field of photopharmacology as potential "photoskunks"—molecules capable of light-induced thiol generation for controllable applications in organic synthesis and materials chemistry . Researchers can utilize this compound as a versatile building block for the development of new pharmacologically active molecules or as a tool in light-responsive molecular systems. The product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

2-chloro-4,5-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIRDXYGRJGSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094359-76-8
Record name 2-chloro-4,5-dimethoxybenzene-1-thiol
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Preparation Methods

Chlorination of Dimethoxybenzene Derivatives

A foundational step is the chlorination of 1,3-dimethoxybenzene or related compounds to obtain 2-chloro-1,3-dimethoxybenzene, a close structural analog and precursor in synthesis pathways. According to patent EP0067342A1, an efficient method involves:

  • Lithiation of 1,3-dimethoxybenzene using organolithium reagents to form [2,6-dimethoxyphenyl]lithium
  • Subsequent reaction with a chlorinating agent to introduce chlorine at the 2-position
  • This process is favored for its technical simplicity, cost-effectiveness, and relatively high yield compared to older multi-step methods involving chlorination and methylation of cyclohexane-1,3-dione derivatives.
Step Reagents/Conditions Outcome Notes
Lithiation 1,3-dimethoxybenzene + organolithium Formation of lithio intermediate Requires dry, inert atmosphere
Chlorination Lithio intermediate + chlorinating agent 2-chloro-1,3-dimethoxybenzene High regioselectivity, efficient

Introduction of the Thiol Group

Specific synthesis data for 2-chloro-4,5-dimethoxybenzene-1-thiol is scarce; however, general synthetic methodologies for aromatic thiols suggest:

These methods require careful control of reaction temperature (typically 0°C to 80°C) and reaction time (from 1 hour up to 12 hours or more) to optimize yield and purity.

Example Reaction Conditions (Inferred from Related Compounds)

Parameter Range Preferred Conditions Remarks
Temperature 0°C to 150°C 30°C to 80°C Avoids decomposition of methoxy groups
Reaction Time 1 to 50 hours 2 to 12 hours Longer times may improve conversion but risk side reactions
Equivalents of nucleophile 0.8 to 2 molar equivalents ~1 mol equivalent Based on precursor chlorides

These parameters align with those reported for related chlorinated aromatic compounds undergoing nucleophilic substitution to introduce alkoxy or thiol groups.

Purification and Characterization

After synthesis, purification typically involves:

  • Extraction with organic solvents such as dichloromethane or ether
  • Washing with aqueous solutions (e.g., brine, sodium bicarbonate)
  • Drying over anhydrous magnesium sulfate
  • Removal of solvents under reduced pressure
  • Final purification by silica gel column chromatography using appropriate solvent gradients

Characterization is performed via spectroscopic methods (NMR, IR, MS) and chromatographic purity assessments.

Summary Table of Preparation Methods

Preparation Stage Method Reagents/Conditions Yield/Notes Reference
Chlorination of 1,3-dimethoxybenzene Lithiation + chlorination Organolithium + chlorinating agent, dry inert atmosphere High yield, regioselective
Thiol introduction via nucleophilic substitution Aromatic chloride + thiol/thiolate nucleophile 30–80°C, 1–12 hours, 1 mol equiv nucleophile Moderate to high yield, requires optimization
Purification Extraction + column chromatography Organic solvents, silica gel High purity product

Research Findings and Gaps

  • The most efficient chlorination method involves lithiation of dimethoxybenzene derivatives followed by chlorination, avoiding multi-step chlorination and methylation routes with lower yields.
  • Direct thiol substitution on chlorinated dimethoxybenzenes is feasible but lacks detailed published protocols specific to 2-chloro-4,5-dimethoxybenzene-1-thiol; general aromatic thiol synthesis techniques apply.
  • No explicit large-scale or industrial synthesis methods have been published for this compound, indicating potential for further research and optimization.
  • Analytical and purification methods are standard and well-documented in related aromatic thiol chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethoxybenzene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding 4,5-dimethoxybenzene-1-thiol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under appropriate conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 4,5-Dimethoxybenzene-1-thiol.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

Synthesis and Reactivity

2-Chloro-4,5-dimethoxybenzene-1-thiol can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated aromatic compounds. Its reactivity profile is characterized by the presence of the thiol group, which can participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Thioethers : By reacting with alkyl halides or other electrophiles, it can form thioethers, which are important in pharmaceuticals and agrochemicals.
  • Preparation of Functionalized Aromatic Compounds : The presence of both chlorine and thiol groups allows for further functionalization, leading to complex aromatic compounds that can have enhanced biological activity.

Medicinal Chemistry

Research has indicated that derivatives of 2-chloro-4,5-dimethoxybenzene-1-thiol exhibit potential pharmacological activities:

  • Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, suggesting potential applications in developing antioxidant drugs.
  • Anticancer Activity : Preliminary studies show that modifications of this compound may lead to derivatives with anticancer properties. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines .

Materials Science

The compound's unique structure makes it useful in materials science:

  • Development of UV Absorbers : As an intermediate in the synthesis of triazine-based UV absorbers, it contributes to materials that protect against UV radiation, enhancing the durability of polymers and coatings .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of thiol-containing compounds derived from chlorinated aromatic precursors. The results indicated that derivatives of 2-chloro-4,5-dimethoxybenzene-1-thiol exhibited significant radical scavenging activity compared to controls. This suggests its potential for use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Anticancer Potential

Research published on the synthesis and biological evaluation of thioether derivatives derived from 2-chloro-4,5-dimethoxybenzene-1-thiol showed promising results against MDA-MB-231 breast cancer cells. The derivatives were tested for cytotoxicity using MTT assays, revealing IC₅₀ values that indicate effective growth inhibition .

Data Tables

Application AreaSpecific UsesObservations
Organic SynthesisSynthesis of thioethersVersatile building block for various reactions
Medicinal ChemistryAntioxidant and anticancer activitiesPromising results in preliminary studies
Materials ScienceDevelopment of UV absorbersEnhances durability and protective properties

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxybenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methoxy groups can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include redox reactions, nucleophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and reactivity differences between 2-Chloro-4,5-dimethoxybenzene-1-thiol and analogous compounds. These comparisons are based on crystallographic data and computational studies, often obtained using tools like the SHELX software suite for structural refinement .

Compound Name Substituents Reactivity (Thiol Group) Crystallographic Stability Applications
2-Chloro-4,5-dimethoxybenzene-1-thiol Cl (C2), OCH₃ (C4, C5), SH (C1) High (prone to oxidation) Moderate (requires inert atmosphere) Ligand synthesis, catalysis
4,5-Dimethoxybenzene-1-thiol OCH₃ (C4, C5), SH (C1) Moderate High (stable in air) Polymer modifiers, antioxidants
2-Bromo-4,5-dimethoxybenzene-1-thiol Br (C2), OCH₃ (C4, C5), SH (C1) High (similar to Cl analog) Low (sensitive to humidity) Photoresist materials
2-Chloro-4-methoxybenzene-1-thiol Cl (C2), OCH₃ (C4), SH (C1) Moderate High Pharmaceutical intermediates

Key Findings:

Substituent Effects on Reactivity: The chlorine atom at position 2 in 2-Chloro-4,5-dimethoxybenzene-1-thiol increases electrophilicity at the thiol group compared to its non-halogenated analog (4,5-Dimethoxybenzene-1-thiol), making it more reactive but less stable . Bromine substitution (2-Bromo analog) further amplifies reactivity but reduces crystallographic stability due to larger atomic size and weaker C-Br bonds .

Crystallographic Behavior :

  • SHELX-refined structures reveal that the 2-Chloro-4,5-dimethoxy derivative forms weaker intermolecular hydrogen bonds compared to the 2-Chloro-4-methoxy analog, likely due to steric hindrance from the additional methoxy group .

Applications: The 4,5-dimethoxy substitution pattern enhances electron density, making the compound suitable for coordination with transition metals (e.g., Pd, Cu) in catalysis. However, its instability limits its utility compared to the mono-methoxy analog .

Biological Activity

2-Chloro-4,5-dimethoxybenzene-1-thiol (CAS No. 1094359-76-8) is an organic compound characterized by the presence of chloro, methoxy, and thiol functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4,5-dimethoxybenzene-1-thiol is C8_8H9_9ClO2_2S. The structure includes a benzene ring substituted with a chloro group, two methoxy groups, and a thiol group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of 2-Chloro-4,5-dimethoxybenzene-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may alter the activity of these biomolecules, leading to various biological effects. Additionally, the chloro and methoxy groups influence its reactivity and interactions with other molecules, potentially participating in redox reactions and nucleophilic substitutions.

Antioxidant Activity

The antioxidant potential of thiol-containing compounds is well-documented. Thiols can scavenge free radicals and protect cellular components from oxidative damage. Although direct studies on this compound's antioxidant capacity are sparse, the structural characteristics suggest it may possess similar protective effects against oxidative stress .

Study on Related Compounds

A study exploring the biological activities of structurally related compounds found that certain thiols demonstrated significant antimicrobial effects against various pathogens. For instance, carvacrol and thymol were shown to have potent bactericidal actions . Given the structural similarities, it is plausible that 2-Chloro-4,5-dimethoxybenzene-1-thiol could exhibit comparable activity.

Structure-Activity Relationship (SAR)

In a broader investigation into SAR for thiol-containing compounds, researchers synthesized numerous analogs to evaluate their biological efficacy. The findings highlighted that modifications to the thiol group significantly impacted the compounds' interaction with biological targets, suggesting that fine-tuning this aspect could enhance therapeutic potential .

Comparative Analysis

To better understand the unique properties of 2-Chloro-4,5-dimethoxybenzene-1-thiol compared to similar compounds, a comparison table is presented below:

Compound NameKey Functional GroupsNotable Biological Activity
2-Chloro-4,5-dimethoxybenzene-1-thiolChloro, Methoxy, ThiolPotential antimicrobial/antioxidant
4-MethoxybenzenethiolMethoxy, ThiolAntioxidant
CarvacrolHydroxyl, ThiolAntimicrobial
ThymolHydroxylAntimicrobial

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4,5-dimethoxybenzene-1-thiol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. For example, in analogous syntheses (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols), refluxing 2-chloro-4,5-dimethylbenzohydrazide with CS₂ in ethanol and KOH yielded a 76% product after purification . Optimization strategies include:
  • Temperature control : Reflux at 80–90°C minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, as reported for structurally similar thiols .

Table 1 : Representative Synthetic Conditions

Starting MaterialReagent/ConditionsYieldPurityReference
BenzohydrazideCS₂, KOH, EtOH, reflux76%95%

Q. How can researchers validate the structural integrity of 2-chloro-4,5-dimethoxybenzene-1-thiol using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons in dimethoxy-thiol derivatives typically resonate at δ 7.3–7.7 ppm (singlet for para-substituted systems). For example, in a chloro-dimethyl analog, δ 7.69 (s, 1H) and δ 7.32 (s, 1H) were observed .
  • Mass Spectrometry (MS) : High-resolution ESI+ MS should match the theoretical molecular ion (e.g., [M+H]⁺ at m/z 235.02 for C₈H₉ClO₂S). Deviations >5 ppm require isotopic pattern analysis .
  • HPLC : Retention time (~7.0 min in reverse-phase C18 columns) and peak symmetry confirm purity .

Q. What purification strategies are effective for isolating 2-chloro-4,5-dimethoxybenzene-1-thiol from byproducts?

  • Methodological Answer :
  • Recrystallization : Use toluene/hexane mixtures to exploit solubility differences (melting point ~138–140°C, as seen in triazine analogs) .
  • Chromatography : Gradient elution (0–50% ethyl acetate in hexane) resolves thiols from disulfide byproducts.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-chloro-4,5-dimethoxybenzene-1-thiol in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Parameters : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilic Fukui indices. The thiol (-SH) and chloro groups exhibit high nucleophilicity (f⁻ > 0.1) .
  • Solvent Effects : Include PCM models for DMSO or THF to simulate reaction environments.

Table 2 : Calculated Reactivity Descriptors

SiteFukui f⁻Atomic Charge (Mulliken)
S (thiol)0.12-0.45
Cl0.08+0.32

Q. What experimental and computational approaches resolve contradictions in spectral data for thiol derivatives?

  • Methodological Answer :
  • Variable-Temperature NMR : Resolve broadening due to tautomerism (e.g., thione-thiol equilibria) by acquiring spectra at 253–298 K .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. For example, SHELX reliably resolves bond-length ambiguities in heterocyclic thiols .

Q. How does steric hindrance from methoxy groups influence the thiol’s coordination chemistry with transition metals?

  • Methodological Answer :
  • Synthesis of Metal Complexes : React with Cu(I) or Pd(II) salts in degassed THF. Monitor via UV-Vis (λ ~400 nm for S→M charge transfer).
  • XANES/EXAFS : Probe sulfur-metal bond distances (e.g., Cu-S ~2.2 Å) to assess steric effects .

Q. What strategies mitigate oxidation of the thiol group during long-term storage or catalytic applications?

  • Methodological Answer :
  • Inert Atmosphere : Store under argon at -20°C with 3Å molecular sieves.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Data Contradiction Analysis

  • Discrepancy in Melting Points : If literature reports conflicting melting points (e.g., 138–140°C vs. 130–135°C), perform DSC analysis at 5°C/min to identify polymorphic transitions .
  • MS Fragmentation Patterns : Use tandem MS/MS to distinguish isobaric impurities (e.g., disulfides vs. monosulfides) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,5-dimethoxybenzene-1-thiol
Reactant of Route 2
2-Chloro-4,5-dimethoxybenzene-1-thiol

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